2-(Difluoromethyl)-1-naphthol
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Overview
Description
2-(Difluoromethyl)-1-naphthol is an organic compound characterized by the presence of a difluoromethyl group attached to a naphthol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the hydroxydifluoromethylation of naphthalen-1-yl imidazo[1,2-a]pyridines, which yields the desired product in high yields . This reaction is often carried out using difluorocarbene reagents under controlled conditions to ensure high selectivity and yield.
Industrial Production Methods: Industrial production of 2-(Difluoromethyl)-1-naphthol may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to facilitate the transfer of the difluoromethyl group to the naphthol substrate . The choice of catalyst and reaction conditions can significantly impact the efficiency and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethyl)-1-naphthol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the difluoromethyl group to other functional groups, such as methyl or hydroxymethyl.
Substitution: The hydroxyl group in this compound can participate in substitution reactions, leading to the formation of ethers, esters, or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a variety of ethers and esters.
Scientific Research Applications
2-(Difluoromethyl)-1-naphthol has a wide range of applications in scientific research:
Biology: The compound’s unique properties make it a valuable tool in biochemical studies, including enzyme inhibition and protein labeling.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biochemical pathways is required.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-1-naphthol involves its interaction with specific molecular targets. The difluoromethyl group can act as a hydrogen bond donor, influencing the compound’s binding affinity to various biological targets . This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
2-(Trifluoromethyl)-1-naphthol: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
1-Naphthol: Lacks the difluoromethyl group, resulting in different chemical properties and reactivity.
2-(Difluoromethyl)phenol: Similar functional group but attached to a phenol rather than a naphthol moiety.
Uniqueness: 2-(Difluoromethyl)-1-naphthol is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and hydrogen bond donating ability . These properties make it particularly valuable in applications where these characteristics are advantageous, such as in drug design and materials science.
Properties
Molecular Formula |
C11H8F2O |
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Molecular Weight |
194.18 g/mol |
IUPAC Name |
2-(difluoromethyl)naphthalen-1-ol |
InChI |
InChI=1S/C11H8F2O/c12-11(13)9-6-5-7-3-1-2-4-8(7)10(9)14/h1-6,11,14H |
InChI Key |
RMXONWFBZONEDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)C(F)F |
Origin of Product |
United States |
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